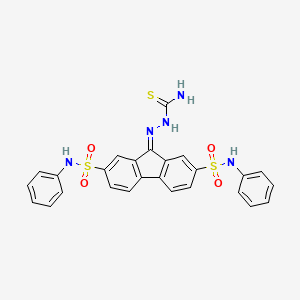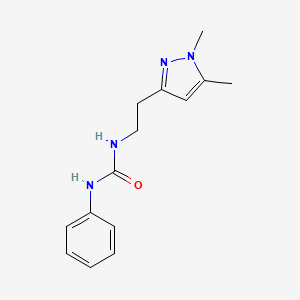
1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a chemical compound with the molecular formula C6H7F3N2 . It has a molecular weight of 164.13 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole is 1S/C6H7F3N2/c1-4-3-5(6(7,8)9)10-11(4)2/h3H,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a liquid at 20 degrees Celsius . .Aplicaciones Científicas De Investigación
Ruthenium-catalyzed Cycloaddition
- Application : This research involves the formation of 1,5-disubstituted 1,2,3-triazoles from aryl azides and alkynes using a ruthenium catalyst. The study highlights the efficiency of this process under microwave irradiation, resulting in higher yields, cleaner products, and shorter reaction times (Rasmussen, Boren, & Fokin, 2007).
Synthesis of Fluoroalkylated Triazoles
- Application : This study presents the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, achieved through a regiospecific 1,3-dipolar cycloaddition reaction. The research is significant for the development of novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds (Peng & Zhu, 2003).
Structure of Fluorinated Indazoles
- Application : This research delves into the structures of NH-indazoles, focusing on the effect of replacing a hydrogen atom with a fluorine atom. The study employs X-ray crystallography and magnetic resonance spectroscopy to understand the tautomeric behavior and supramolecular structure of these compounds (Teichert et al., 2007).
Supramolecular Interactions of 1,2,3-Triazoles
- Application : This research reviews the diverse supramolecular interactions and applications of 1H-1,2,3-triazoles. The study highlights their use in supramolecular and coordination chemistry, emphasizing their role in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Ion Transport Properties of Triazolium Salts
- Application : This study synthesizes novel 1,3-dimethyl-1,2,3-triazolium salts with fluorinated anions, examining their ion conductivity and potential as electrolytes in electrochemical devices. The research contributes significantly to the development of materials for electrochemical applications (Pulst et al., 2018).
Synthesis of Triazole Derivatives
- Application : This research focuses on the synthesis of various 1,5-disubstituted 1,2,3-triazoles. The study is relevant for the development of new synthetic methodologies for triazole derivatives, which have numerous applications in medicinal and material chemistry (Cheng et al., 2013).
Tautomerism in Triazoles
- Application : This research explores the tautomerism of 3, 5-disubstituted 1, 2, 4-triazoles, providing insights into the stability and structural behavior of these compounds. The findings are significant for understanding the chemical properties of triazoles in various applications (Kubota & Uda, 1975).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
1,5-dimethyl-3-(trifluoromethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c1-3-9-4(5(6,7)8)10-11(3)2/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDSXBZAAFXPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


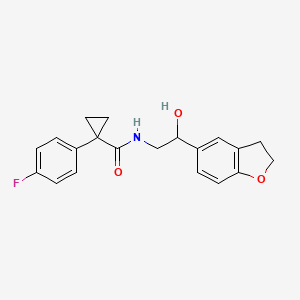
![1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2984397.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2984399.png)

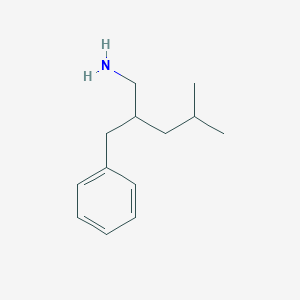
![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B2984403.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2984405.png)
![4-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2984407.png)
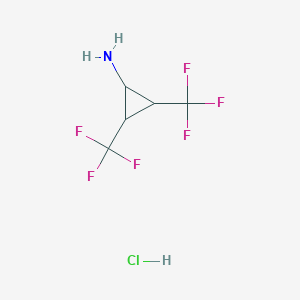

![4-[benzyl(methyl)amino]-N-(4-fluorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2984412.png)
